

Application Note: Quantification of Valdecoxib in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Valdecoxib-13C2,15N

Cat. No.: B562338

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Introduction

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Accurate quantification of Valdecoxib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a robust and sensitive LC-MS/MS method for the determination of Valdecoxib in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate and precise quantification.

Experimental

Materials and Reagents

- Valdecoxib (purity >98%)
- Celecoxib (Internal Standard, IS; purity >98%)[1]
- LC-MS grade acetonitrile and methanol
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (drug-free)

Instrumentation

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC-MS/MS Method

Chromatographic Conditions

A C18 reversed-phase column is a common choice for the chromatographic separation of Valdecoxib.^[1] The mobile phase typically consists of a mixture of acetonitrile and water containing a small percentage of formic acid to improve ionization efficiency.^[1]

Table 1: Chromatographic Conditions

Parameter	Value
Column	ACQUITY UPLC®BEH C18 (2.1 mm × 50 mm, 1.7 µm) ^[1]
Mobile Phase A	Water with 0.1% Formic Acid ^[1]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Gradient	0-0.5 min (60% B), 0.5-1.5 min (60-95% B), 1.5-2.0 min (95-60% B)
Column Temperature	40 °C
Injection Volume	5 µL

Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization mode, and quantification was performed using multiple reaction monitoring (MRM).

Table 2: Mass Spectrometric Parameters

Parameter	Valdecoxib	Celecoxib (IS)
Ionization Mode	ESI Positive	ESI Positive
Precursor Ion (m/z)	315.1	382.0
Product Ion (m/z)	235.1	362.0
Cone Voltage (V)	40	40
Collision Energy (eV)	20	25

Sample Preparation

A simple protein precipitation method is employed for the extraction of Valdecoxib and the internal standard from human plasma.

Protocol: Sample Preparation

- Pipette 100 μ L of human plasma into a microcentrifuge tube.
- Add 20 μ L of the internal standard working solution (1 μ g/mL Celecoxib in methanol).
- Add 200 μ L of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Inject an aliquot of the supernatant into the LC-MS/MS system.

Results and Discussion

Method Validation

The developed method was validated for linearity, sensitivity, precision, accuracy, and recovery according to regulatory guidelines.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 2.5 to 500 ng/mL for Valdecoxib in human plasma. The lower limit of quantification (LLOQ) was determined to be 2.5 ng/mL, with a signal-to-noise ratio greater than 10.

Table 3: Linearity and LLOQ

Analyte	Linear Range (ng/mL)	R ²	LLOQ (ng/mL)
Valdecoxib	2.5 - 500	>0.999	2.5

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

Table 4: Precision and Accuracy Data

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Intra-day Accuracy (%)	Inter-day Precision (%RSD)	Inter-day Accuracy (%)
Low	5	< 5.91	-1.38 to 1.96	< 3.65	-1.38 to 1.96
Medium	40	< 5.91	-1.38 to 1.96	< 3.65	-1.38 to 1.96
High	400	< 5.91	-1.38 to 1.96	< 3.65	-1.38 to 1.96

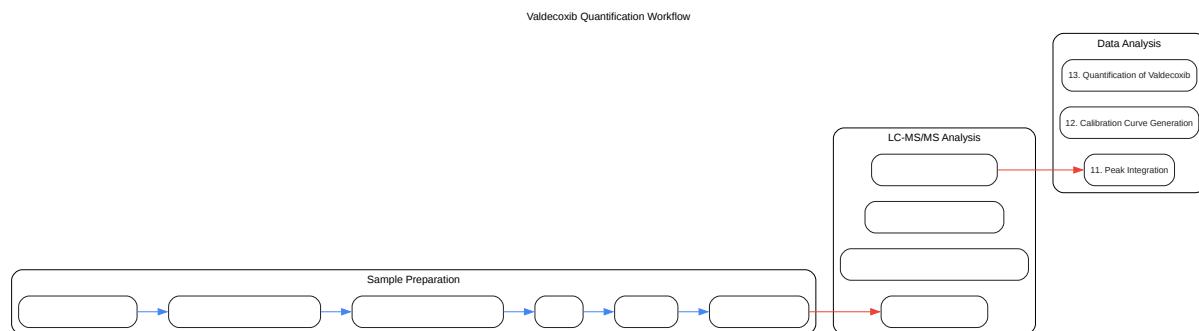
Recovery

The extraction recovery of Valdecoxib from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was found to be greater than 82.54%.

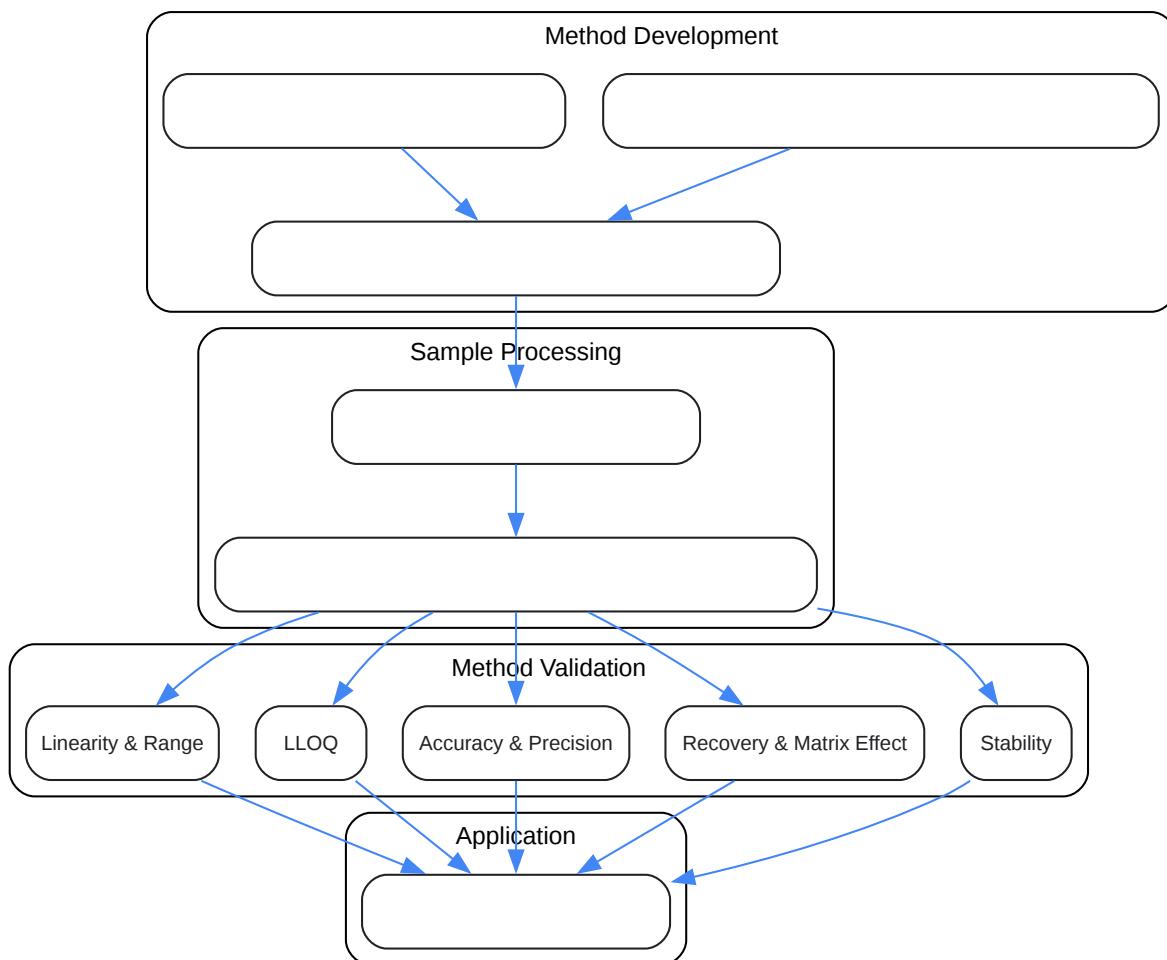
Conclusion

This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of Valdecoxib in human plasma. The method demonstrates excellent linearity, sensitivity, precision, and accuracy, making it suitable for high-throughput analysis in clinical and research settings.

Visualizations



LC-MS/MS Method Development Logic

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References

- 1. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
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